5'-O-(Dimethoxytrityl)-2'-o-methyl-5-methyluridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

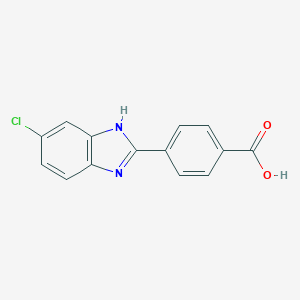

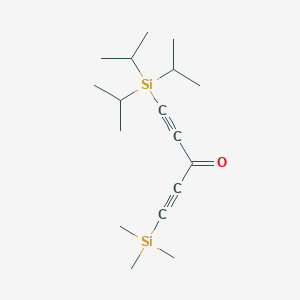

5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine is a modified nucleoside. The Dimethoxytrityl (DMT) group is a protecting group widely used for the protection of the 5’-hydroxy group in nucleosides, particularly in oligonucleotide synthesis . It is usually bound to a molecule but can exist as a stable cation in solution .

Synthesis Analysis

The synthesis of 5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine involves the use of dichloroacetic acid to catalyze the deprotection (detritylation) of the 5’-O-(4,4’-dimethoxytrityl)-2’-deoxythymidine nucleoside . This reaction yields a 4,4’-dimethoxytrityl carbocation . The rate of detritylation is generally faster than the rate of depurination, and to minimize the amount of depurination, detritylation is often performed as quickly as possible .Molecular Structure Analysis

The molecular structure of 5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine is complex. The DMT group is a large, bulky group that provides steric hindrance, protecting the 5’-hydroxy group in the nucleoside . The DMT group can exist as a stable cation in solution, where it appears bright orange .Chemical Reactions Analysis

The primary chemical reaction involving 5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine is its detritylation, which is the removal of the DMT protecting group . This reaction is acid-catalyzed and results in the formation of a 4,4’-dimethoxytrityl carbocation .作用机制

The mechanism of action of 5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine primarily involves its role in oligonucleotide synthesis. The DMT group protects the 5’-hydroxy group in the nucleoside during the synthesis process . Once the synthesis is complete, the DMT group can be removed through detritylation .

未来方向

The future directions for the use of 5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine could involve its continued use in oligonucleotide synthesis. As a protecting group, DMT plays a crucial role in the synthesis process, and advancements in this field could lead to more efficient and effective synthesis methods .

属性

IUPAC Name |

1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34N2O8/c1-20-18-34(31(37)33-29(20)36)30-28(40-4)27(35)26(42-30)19-41-32(21-8-6-5-7-9-21,22-10-14-24(38-2)15-11-22)23-12-16-25(39-3)17-13-23/h5-18,26-28,30,35H,19H2,1-4H3,(H,33,36,37)/t26-,27-,28-,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLOXJCZWDDILQ-NODMTMHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-O-(Dimethoxytrityl)-2'-o-methyl-5-methyluridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B171502.png)

![(R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B171516.png)

![4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B171544.png)